molecular formula C15H12ClFO B1343480 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one CAS No. 898787-91-2

3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one

Cat. No. B1343480
M. Wt: 262.7 g/mol
InChI Key: CVFTUTZFBZCOBY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one, also known as 3-CPFP, is a chemical compound that has been studied for its potential therapeutic and pharmacological applications. It is a member of the phenylpropanone family and is composed of two phenyl rings linked by a single carbon atom. 3-CPFP has been investigated for its ability to act as a novel therapeutic agent with potential anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 3-CPFP has been studied for its ability to act as a potential drug delivery system for targeted drug delivery.

Scientific Research Applications

Molecular Structure and Spectroscopy Analysis

The compound 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one and its derivatives have been extensively studied for their molecular structure and spectroscopic properties. For instance, a study by Najiya et al. (2014) investigated the molecular structure, FT-IR, first order hyperpolarizability, NBO analysis, HOMO and LUMO, MEP analysis of a closely related derivative by HF and density functional methods. The research concluded that the compound exhibits significant non-linear optical (NLO) properties, indicating potential applications in the development of NLO materials (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Crystal Structure and Interactions

Vinutha V. Salian et al. (2018) synthesized and characterized chalcone derivatives similar to 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one, revealing the crystal structure and Hirshfeld surface analysis. This study provided insights into the weak intermolecular interactions, highlighting the compound's potential in crystal engineering and design (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).

Antibacterial and Antioxidant Activities

Research conducted by Arutyunyan et al. (2012) on derivatives of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one explored their antibacterial and antioxidant activities. The study demonstrated that certain derivatives exhibit high antibacterial activity, although they were generally ineffective against superoxide radicals, suggesting potential applications in developing new antibacterial agents (Arutyunyan, Akopyan, Akopyan, Gevorgyan, Stepanyan, Paronikyan, Malakyan, Agdzhoyan, Badzhinyan, & Shakhatuni, 2012).

Quantum Chemical Studies

A study by Adole et al. (2020) focused on the computational analysis of a derivative of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one to investigate its molecular structure, electronic properties, and chemical reactivity. This research provides valuable insights into the electronic behavior of the compound, potentially informing its applications in material science and chemical reactivity studies (Adole, Koli, Shinde, & Shinde, 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFTUTZFBZCOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644476
Record name 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one

CAS RN

898787-91-2
Record name 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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